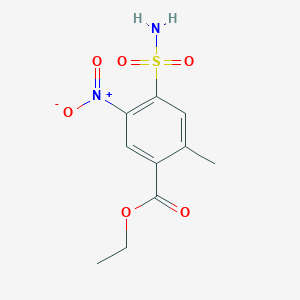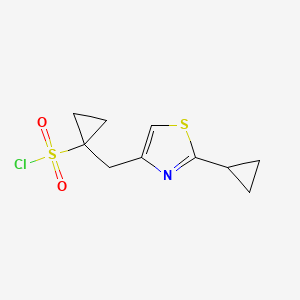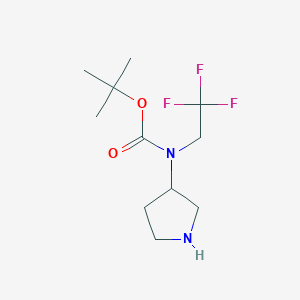
(6-Fluoropyridin-3-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is an organosulfur compound that contains a fluoropyridine ring substituted with a methanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials, which can be synthesized through various fluorination reactions . The methanesulfonyl chloride group can then be introduced using reagents such as methanesulfonyl chloride (mesyl chloride) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for (6-Fluoropyridin-3-yl)methanesulfonyl chloride may involve large-scale fluorination and sulfonylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Fluoropyridin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and transition metal catalysts. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(6-Fluoropyridin-3-yl)methanesulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluoropyridine and methanesulfonyl groups into target molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and properties.
Wirkmechanismus
The mechanism of action of (6-Fluoropyridin-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-fluoropyridin-3-yl)methanesulfonyl chloride: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
(6-Chloropyridin-3-yl)methanesulfonyl chloride: This compound has a chlorine atom in place of the fluorine atom.
Uniqueness
(6-Fluoropyridin-3-yl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. Additionally, the fluorine atom can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H5ClFNO2S |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
(6-fluoropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-5-1-2-6(8)9-3-5/h1-3H,4H2 |
InChI-Schlüssel |
IPIQZKJFIJLCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CS(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)









![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)



